molecular formula C12H15N5S B12920669 2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide CAS No. 61051-51-2

2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide

Cat. No.: B12920669
CAS No.: 61051-51-2
M. Wt: 261.35 g/mol
InChI Key: JDPXSDIYPUPYAB-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives. . This compound is characterized by the presence of a phthalazine ring fused with a hydrazinecarbothioamide group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common synthetic route starts with the preparation of phthalazine derivatives, which can be achieved through the reaction of hydrazine with phthalic anhydride . The resulting phthalazine is then reacted with isopropyl isocyanate to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phthalazinone derivatives, while reduction can yield hydrazine derivatives .

Comparison with Similar Compounds

N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as phthalazinone derivatives and other N-heterocyclic compounds. Phthalazinone derivatives, for example, share the phthalazine core structure but differ in their functional groups, leading to variations in their biological activities . Other similar compounds include benzoxazinone and pyrazole derivatives, which also exhibit valuable pharmacological properties . The uniqueness of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its specific functional groups and their impact on its biological activities.

Properties

CAS No.

61051-51-2

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

1-(phthalazin-1-ylamino)-3-propan-2-ylthiourea

InChI

InChI=1S/C12H15N5S/c1-8(2)14-12(18)17-16-11-10-6-4-3-5-9(10)7-13-15-11/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)

InChI Key

JDPXSDIYPUPYAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NNC1=NN=CC2=CC=CC=C21

Origin of Product

United States

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